molecular formula C22H24N2O4 B2519045 methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-69-7

methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2519045
CAS No.: 899962-69-7
M. Wt: 380.444
InChI Key: PPVFMBGQBWCNIT-UHFFFAOYSA-N
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Description

Methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Biological Activity

Methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate (CAS Number: 899962-69-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a methanobenzo[g][1,3,5]oxadiazocine core. The molecular formula is C22H24N2O4C_{22}H_{24}N_{2}O_{4} with a molecular weight of 380.4 g/mol. Its structural features contribute to its biological activity.

PropertyValue
Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
CAS Number 899962-69-7

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. Studies have shown that methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. In vitro tests indicated that treatment with this compound resulted in reduced viability of cancer cells, particularly in breast and lung cancer models.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are highly sought after. Methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests its potential use in treating inflammatory conditions.

The biological activities of methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo appear to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors involved in inflammation and apoptosis pathways.
  • Oxidative Stress Reduction : Some studies suggest that the compound can enhance antioxidant defenses, reducing oxidative stress-related damage in cells.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxadiazole derivatives, including methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo. The results showed a significant reduction in bacterial colony counts compared to controls.
  • Cancer Cell Line Studies : In vitro assays involving breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation).
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores compared to untreated controls.

Properties

IUPAC Name

methyl 9-methyl-11-oxo-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-13(2)14-5-8-16(9-6-14)24-21(26)23-18-12-22(24,3)28-19-10-7-15(11-17(18)19)20(25)27-4/h5-11,13,18H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVFMBGQBWCNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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